1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid
Overview
Description
The compound “1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . This core is substituted at the 1-position with an azetidine ring, which is a four-membered ring containing nitrogen . The azetidine ring is further substituted at the 3-position with a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazolopyrimidine core, the azetidine ring, and the carboxylic acid group. The presence of these functional groups would likely result in a complex three-dimensional structure with multiple potential sites for intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The triazolopyrimidine core might undergo reactions typical of heterocyclic compounds, while the azetidine ring might be susceptible to ring-opening reactions. The carboxylic acid group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group could result in the compound being acidic. The compound might also exhibit polarity due to the presence of multiple heteroatoms .Scientific Research Applications
Antibacterial Activity
Triazole and triazole-containing hybrids have been recognized for their potent antibacterial properties against a broad spectrum of pathogens, including antibiotic-resistant strains such as Staphylococcus aureus. The antibacterial mechanism of these compounds often involves the inhibition of critical bacterial enzymes like DNA gyrase and topoisomerase IV, as well as efflux pumps and penicillin-binding proteins, indicating their potential in addressing antibiotic resistance challenges (Li & Zhang, 2021).
Optical Sensors
Pyrimidine derivatives, due to their capability to form coordination and hydrogen bonds, have found applications as exquisite materials for the development of optical sensors. This application highlights the versatility of pyrimidine derivatives beyond their biological roles, showcasing their potential in materials science and sensor technology (Jindal & Kaur, 2021).
CNS Acting Drugs
The exploration of functional chemical groups for synthesizing compounds with potential Central Nervous System (CNS) activity has identified heterocycles, including triazole and pyrimidine derivatives, as promising candidates. These compounds may offer new avenues for the development of drugs targeting CNS disorders, highlighting the chemical diversity and therapeutic potential of these heterocyclic compounds (Saganuwan, 2017).
Novel Drug Development
The triazole core has been integral in the development of new drugs across various therapeutic areas due to its broad range of biological activities. Notably, the versatility in structural variations of triazole derivatives allows for the exploration of new pharmacological targets, emphasizing the role of triazole chemistry in future drug discovery and development efforts (Ferreira et al., 2013).
Antioxidant Capacity
The study of antioxidant capacity assays, such as the ABTS/PP decolorization assay, has involved triazole derivatives in elucidating reaction pathways of antioxidants. This research underscores the potential of triazole-based compounds in contributing to the understanding and development of antioxidant agents, with implications for health and disease prevention (Ilyasov et al., 2020).
Future Directions
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. It could also be interesting to explore the effects of introducing different substituents on the triazolopyrimidine core or the azetidine ring .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial and antitumor activities , suggesting that they may target enzymes or proteins essential for microbial growth or tumor cell proliferation.
Mode of Action
Based on the activities of similar compounds, it can be hypothesized that it may interact with its targets, leading to inhibition or modulation of their activity, which in turn affects the growth and proliferation of microbes or tumor cells .
Biochemical Pathways
Given its potential antimicrobial and antitumor activities, it may impact pathways related to cell growth, proliferation, and survival .
Result of Action
Based on the reported antimicrobial and antitumor activities of similar compounds, it can be inferred that the compound may lead to the inhibition of microbial growth or tumor cell proliferation .
Biochemical Analysis
Biochemical Properties
1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to active sites, leading to inhibition or activation of enzymatic activity. For instance, it may inhibit enzymes like DNA gyrase, which is crucial for DNA replication and transcription .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and biosynthetic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their activity. This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and cellular effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can inhibit enzymes such as DNA gyrase, affecting DNA replication and transcription. It may also interact with other metabolic enzymes, leading to changes in metabolite levels and overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its efficacy, as it needs to reach its target sites to exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical effects. For example, localization to the nucleus may enhance its ability to modulate gene expression .
Properties
IUPAC Name |
1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2/c1-2-16-9-7(13-14-16)8(11-5-12-9)15-3-6(4-15)10(17)18/h5-6H,2-4H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAQGJPRCJVYTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)O)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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